(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
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Description
(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H17ClN2O3 and its molecular weight is 332.78. The purity is usually 95%.
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Scientific Research Applications
Hemolytic Profile of Novel Tri-heterocyclic Benzamides
A study by Abbasi et al. (2018) explored the biological activities of oxadiazole derivatives, compounds with structural similarities to the requested compound, showcasing their diverse applications including antimicrobial, anti-inflammatory, and antimalarial properties. These compounds are synthesized through methods involving the cyclization of diacylhydrazides, indicating their potential for further chemical modification and application in various biological fields (Abbasi et al., 2018).
Azole Derivatives and Their Structural Analysis
Gzella et al. (1999) conducted a study on nitropiperidinoimidazolderivatives, presenting an analysis of their crystal structure and discussing the implications for their reactivity and application in chemical synthesis. This research demonstrates the structural versatility and reactivity of compounds containing piperidine and chloropyridine components, similar to the compound , underscoring their utility in developing novel chemical entities (Gzella et al., 1999).
Pharmaceutical Applications of Piperidine Derivatives
Habernickel (2001) discusses the therapeutic potential of azetidine, pyrrolidine, and piperidine derivatives in migraine treatment as 5-HT-1D receptor agonists. This study exemplifies the therapeutic relevance of structural motifs present in the compound of interest, highlighting the importance of such structures in medicinal chemistry and pharmaceutical research (Habernickel, 2001).
Role of Oxadiazole Derivatives in Pharmaceutical Chemistry
Sharma (2015) elaborates on the significance of 1,3,4-oxadiazole derivatives in pharmaceutical chemistry, underscoring their contribution to the development of novel drugs due to their diverse pharmacological activities. This review emphasizes the chemical versatility and wide-ranging biological activities of compounds related to oxadiazole, suggesting the potential of the target compound for scientific research applications (Sharma, 2015).
Properties
IUPAC Name |
(E)-1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-15-4-1-9-19-17(15)23-14-7-10-20(11-8-14)16(21)6-5-13-3-2-12-22-13/h1-6,9,12,14H,7-8,10-11H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZBOZUOIBBMIM-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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